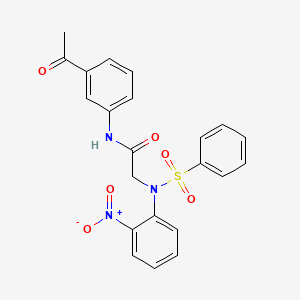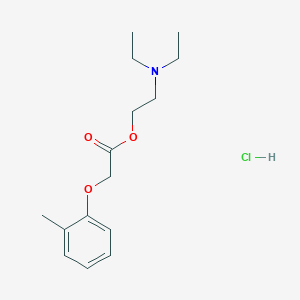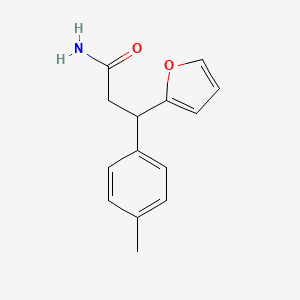
3-(2-furyl)-3-(4-methylphenyl)propanimidic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives related to 3-(2-furyl)-3-(4-methylphenyl)propanimidic acid involves various methodologies, including phase transfer catalysis (PTC), using raw materials such as 2-furyl methanal and diacetyl oxide. The structure of these compounds is often confirmed using techniques such as UV, IR, and X-ray single crystal diffraction (An Zhi, 2008).
Molecular Structure Analysis
The molecular structure and conformations of E-2-phenyl-3(2′-furyl)propenoic acid and its derivatives have been extensively studied using NMR spectroscopy and two-dimensional NOESY measurements in various solvents. These studies have revealed that no conformational preferences could be identified experimentally, regardless of the solvent used (P. Forgó, K. Felföldi, I. Pálinkó, 2005).
Chemical Reactions and Properties
The chemical reactivity and properties of this compound derivatives have been explored through various reactions, including the rhodium-catalyzed 1,4-addition of lithium 2-furyltriolborates to unsaturated ketones and esters. This process, followed by ozonolysis of the furyl ring, allows for the enantioselective synthesis of γ-oxo-carboxylic acids (Xiao‐Qiang Yu, T. Shirai, Yasunori Yamamoto, N. Miyaura, 2011).
Physical Properties Analysis
The physical properties, including conformations and structure-forming properties of 3-furylpropenoic acid derivatives, have been assessed through infrared (FT-IR) spectroscopy, molecular modeling calculations, and NMR studies. These analyses have highlighted the influence of intermolecular hydrogen bonding and other secondary interactions on the physical state and behavior of these compounds in solution and the solid state (J. Kiss, K. Felföldi, Z. Paksi, I. Pálinkó, 2003).
Chemical Properties Analysis
The chemical properties of this compound and its derivatives are characterized by their interactions and reactivity with various chemical agents. Studies have demonstrated the synthesis and reaction behaviors of these compounds, such as the formation of 2-[(furyl)(diethoxyphosphoryl) methyl]-3-nitropropanoic acids through regioselective addition reactions, showcasing their versatile chemical reactivity (L. М. Pevzner, 2016).
Propriétés
IUPAC Name |
3-(furan-2-yl)-3-(4-methylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-10-4-6-11(7-5-10)12(9-14(15)16)13-3-2-8-17-13/h2-8,12H,9H2,1H3,(H2,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAVMGYMMQGJJBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CC(=O)N)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




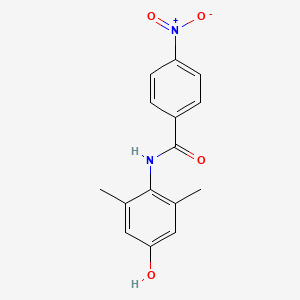
![2-[4-(diethylamino)phenyl]-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4020500.png)
![N~1~-[2-(cyclohexylthio)ethyl]-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4020501.png)

![2-{[6-(acetylamino)-1,3-benzothiazol-2-yl]thio}-N-mesitylpropanamide](/img/structure/B4020523.png)
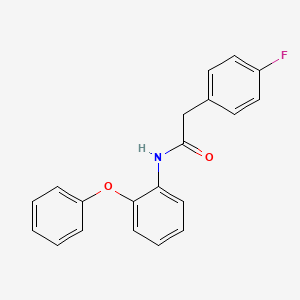
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(3-nitrophenyl)methanesulfonamide](/img/structure/B4020534.png)
![{4-[2-(methylthio)-4-pyrimidinyl]phenyl}methanol](/img/structure/B4020538.png)
![2-{4-[(butylsulfonyl)imino]-1,3,5-triazinan-1-yl}ethyl 4-nitrobenzoate](/img/structure/B4020542.png)
![N-(4-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}phenyl)-N-methylbenzenesulfonamide](/img/structure/B4020551.png)
